ISOPROPYL 2-[4-(CYCLOPENTYLOXY)BENZAMIDO]-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
Isopropyl 2-{[4-(cyclopentyloxy)benzoyl]amino}-5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable component in many chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-[4-(CYCLOPENTYLOXY)BENZAMIDO]-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring, the introduction of the benzoyl and amino groups, and the final esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-{[4-(cyclopentyloxy)benzoyl]amino}-5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids.
Scientific Research Applications
Isopropyl 2-{[4-(cyclopentyloxy)benzoyl]amino}-5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving thiophene derivatives.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ISOPROPYL 2-[4-(CYCLOPENTYLOXY)BENZAMIDO]-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The thiophene ring and the various functional groups allow the compound to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 2-{[4-(methoxy)benzoyl]amino}-5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate
- Isopropyl 2-{[4-(ethoxy)benzoyl]amino}-5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate
Uniqueness
Isopropyl 2-{[4-(cyclopentyloxy)benzoyl]amino}-5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate is unique due to the presence of the cyclopentyloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
propan-2-yl 2-[(4-cyclopentyloxybenzoyl)amino]-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O5S/c1-17(2)36-30(35)25-20(5)26(28(34)31-24-15-10-18(3)16-19(24)4)38-29(25)32-27(33)21-11-13-23(14-12-21)37-22-8-6-7-9-22/h10-17,22H,6-9H2,1-5H3,(H,31,34)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXWSVJUZWPBNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)OC4CCCC4)C(=O)OC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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